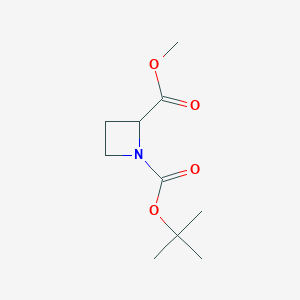

Methyl N-Boc-azetidine-2-carboxylate

Descripción general

Descripción

Methyl N-Boc-azetidine-2-carboxylate is a chemical compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl ester group at the carboxylate position. This compound is widely used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mecanismo De Acción

Target of Action

Methyl N-Boc-azetidine-2-carboxylate is a specialty product used in proteomics research . .

Mode of Action

It’s known that azetidines, the core structure of this compound, have unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are known to be used in various chemical reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, and facile opening with carbon nucleophiles .

Result of Action

Azetidines are known to be used in polymer synthesis , suggesting potential applications in the creation of new materials.

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .

Análisis Bioquímico

Biochemical Properties

Methyl N-Boc-azetidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for various biological processes . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is involved in the preparation of inhibitors for liver fibrosis and algal growth . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level . It can bind to enzymes and proteins, leading to inhibition or activation of their activity. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of specific biological processes . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound may be metabolized by specific enzymes, resulting in the formation of metabolites that can further influence biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with biomolecules and the modulation of cellular processes.

Métodos De Preparación

The synthesis of Methyl N-Boc-azetidine-2-carboxylate typically involves the oxidation of N-Boc-2-hydroxymethylazetidine followed by esterification. The process can be summarized as follows :

Oxidation: N-Boc-2-hydroxymethylazetidine is oxidized using a mixture of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bromide in ethyl acetate and deionized water. The reaction is initiated by adding a freshly prepared solution of sodium hypochlorite and sodium bicarbonate at 5°C. After stirring for 3 hours, the reaction is quenched with sodium thiosulfate, and the pH is adjusted to 2 using sulfuric acid. The product is extracted with ethyl acetate, washed, dried, and concentrated to obtain N-Boc-2-azetidinecarboxylic acid.

Esterification: The N-Boc-2-azetidinecarboxylic acid is then esterified with methanol in the presence of concentrated sulfuric acid. The reaction mixture is refluxed for 30 hours, followed by extraction with diethyl ether and washing with sodium carbonate solution. The organic layer is dried, and the solvent is evaporated to yield this compound as a white crystalline solid.

Análisis De Reacciones Químicas

Methyl N-Boc-azetidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected nitrogen and the ester group. Common reagents include alkyl halides and bases such as sodium hydride.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The azetidine ring can be oxidized under specific conditions to form more complex structures.

Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions with nucleophiles, leading to the formation of linear or branched products

Aplicaciones Científicas De Investigación

Methyl N-Boc-azetidine-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and amino acid derivatives.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for the synthesis of inhibitors and other bioactive molecules.

Polymer Chemistry: It is employed in the synthesis of polymers and copolymers with unique properties.

Chiral Templates: The compound is used as a chiral template in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Comparación Con Compuestos Similares

Methyl N-Boc-azetidine-2-carboxylate can be compared with other similar compounds such as:

Methyl N-Boc-azetidine-3-carboxylate: Similar structure but with the ester group at the 3-position instead of the 2-position.

Methyl N-Boc-pyrrolidine-2-carboxylate: A five-membered ring analog with similar protecting groups.

Methyl N-Boc-aziridine-2-carboxylate: A three-membered ring analog with higher ring strain and reactivity.

The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it a versatile intermediate in various chemical transformations .

Actividad Biológica

Methyl N-Boc-azetidine-2-carboxylate (also referred to as N-Boc-azetidine-2-carboxylic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an azetidine derivative characterized by a bicyclic structure containing a nitrogen atom. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various biological applications.

1. Cytotoxic Effects

Recent studies have highlighted the cytotoxic properties of azetidine derivatives, including this compound. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells. For instance, a related azetidine compound exhibited significant cytotoxicity against SiHa and B16F10 cells, with mechanisms involving caspase activation and disruption of cell cycle regulation .

2. Pro-inflammatory and Apoptotic Effects

This compound is associated with pro-inflammatory responses in cellular models. In murine BV2 microglial cells, exposure to azetidine derivatives resulted in increased expression of pro-inflammatory markers such as IL-6 and AIF1/Iba1, indicating a potential role in neuroinflammation . The compound also affects the expression levels of Bcl-2 and Bax proteins, which are critical regulators of apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigating various azetidine derivatives revealed that this compound displayed selective toxicity towards neoplastic cells. The compound was shown to inhibit specific cell cycle genes, leading to enhanced apoptosis rates in treated cancer cell lines .

Case Study 2: Neuroinflammatory Response

In a model of neuroinflammation, this compound was tested for its effects on microglial cells. Results indicated that the compound significantly upregulated pro-inflammatory cytokines while downregulating anti-inflammatory markers, suggesting its potential role as a modulator in neurodegenerative diseases .

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWUDHZVEBFGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564416 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255882-72-5 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.